Home > Products > Building Blocks P16199 > 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid
8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid - 724759-52-8

8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Catalog Number: EVT-3038018
CAS Number: 724759-52-8
Molecular Formula: C16H9Cl2NO2
Molecular Weight: 318.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PSI-697 (1a)

  • Relevance: While PSI-697 shares the core quinoline-carboxylic acid structure with 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, it differs significantly in its C-2 substitution, featuring a benzyl group with a salicylic acid moiety instead of a chlorophenyl group. This difference highlights the exploration of diverse substituents at the C-2 position within the broader context of developing P-selectin inhibitors, potentially impacting their potency and pharmacokinetic properties. The efforts to improve the oral bioavailability of PSI-697 led to the development of PSI-421, further emphasizing the importance of structural modifications in optimizing drug candidates. []

PSI-421

  • Compound Description: PSI-421 is a P-selectin inhibitor that exhibits improved aqueous solubility and pharmacokinetic properties compared to its predecessor, PSI-697 (1a). It demonstrates oral efficacy in animal models of arterial and venous injury and has been selected as a preclinical development compound for treating diseases like atherosclerosis and deep vein thrombosis. []
  • Relevance: PSI-421, like 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, belongs to a series of C-2 substituted quinoline salicylic acid-based P-selectin inhibitors. While the specific structural modifications in PSI-421 compared to PSI-697 are not detailed in the abstract, they likely involve branching at the alpha position of the C-2 benzyl side chain and alterations to the carboxylic A-ring of the quinoline. These changes aim to enhance the compound's solubility and pharmacokinetic properties while maintaining its potency as a P-selectin inhibitor. []

6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid

  • Compound Description: This compound is synthesized as a key intermediate in a study focused on exploring the biological activities of quinoline ring systems. []
  • Compound Description: This compound is synthesized alongside 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid in a study aimed at investigating the potential of quinoline ring systems as building blocks for bioactive compounds. []
  • Relevance: This compound is structurally analogous to 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, featuring the same core quinoline-4-carboxylic acid moiety and a chlorine substituent at the 6-position. The key difference lies in the esterification of the carboxylic acid group with a propargyl group and the presence of a propargyloxy substituent at the 2-position. Comparing the properties of this ester derivative to the free acid provides valuable insights into the structure-activity relationships of these quinoline derivatives, ultimately aiding in the design and development of compounds with enhanced biological activities. []

2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid

  • Compound Description: This carboxylic acid serves as a central precursor in the synthesis of various quinazoline ester and amide derivatives. These derivatives were created to explore their potential biological activities. []
  • Relevance: This compound belongs to the quinazoline class, which are closely related to quinolines and often explored for their pharmaceutical potential. The compound shares a similar structure with 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, featuring a 2-(4-chlorophenyl) substituent and a carboxylic acid group at the 4-position. The primary difference lies in the core heterocycle, where a quinazoline ring replaces the quinoline system. Investigating the structure-activity relationships of analogous quinoline and quinazoline derivatives is crucial in medicinal chemistry, as it helps to elucidate the specific roles of the heterocyclic core and the contributions of various substituents to the overall biological activity. []

5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (18n)

  • Compound Description: This compound is a highly selective Monocarboxylate transporter 4 (MCT4/SLC16A3) inhibitor discovered through cellular screening in MDA-MB-231 cells. It effectively inhibits lactate efflux and reduces cellular viability in MCT4 high-expressing cells. Its favorable pharmacokinetic properties enabled assessment of its lactate modulation and antitumor activity in a mouse tumor model, making it a valuable tool for investigating selective MCT4 inhibition. []
  • Relevance: This compound highlights the broader context of exploring heterocyclic carboxylic acids for targeting specific biological pathways, such as lactate transport, which is crucial in cancer cell survival and proliferation. While 18n differs significantly in its overall structure from 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, both share a carboxylic acid functional group attached to a heterocyclic ring system, emphasizing the importance of this moiety in interacting with biological targets. []

Quinoline-4-carboxylic acid

  • Compound Description: Quinoline-4-carboxylic acid is a substrate for the enzyme quinoline-4-carboxylic acid oxidoreductase, isolated from Agrobacterium sp. 1B. This enzyme catalyzes the conversion of quinoline-4-carboxylic acid and other related compounds like quinoline, 4-chloroquinoline, and 4-methylquinoline to their corresponding 2-oxo-1,2-dihydroderivatives. []
  • Relevance: Serving as a key substrate for the molybdenum-containing enzyme quinoline-4-carboxylic acid oxidoreductase, quinoline-4-carboxylic acid highlights the role of microorganisms in metabolizing quinoline derivatives. This compound represents the fundamental core structure of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, emphasizing the significance of the quinoline-4-carboxylic acid motif in biological systems and its potential as a target for enzymatic activity. Understanding the metabolic pathways of quinoline derivatives is crucial for assessing the environmental fate and potential bioremediation strategies for these compounds. []

8-hydroxycoumarin-4-carboxylic acid

  • Compound Description: 8-hydroxycoumarin-4-carboxylic acid is identified as a metabolite in the degradation pathway of quinoline-4-carboxylic acid by various bacterial strains, including Pimelobacter simplex 4B and 5B, as well as Microbacterium sp. H2. [, ]
  • Relevance: This compound is a key metabolite in the bacterial degradation pathway of quinoline-4-carboxylic acid, suggesting a potential metabolic route for 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid. [, ] The presence of this compound as a degradation product of quinoline-4-carboxylic acid suggests a potential metabolic route for 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid as well. This information is valuable in understanding the environmental fate and persistence of this compound.
  • Compound Description: Identified as a metabolite produced during the bacterial degradation of quinoline-4-carboxylic acid by Pimelobacter simplex 4B and 5B and Agrobacterium sp. 1B. []
  • Relevance: Similar to 8-hydroxycoumarin-4-carboxylic acid, this compound's presence as a degradation product of quinoline-4-carboxylic acid suggests a possible metabolic breakdown pathway for 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid in the environment. []
  • Compound Description: This compound was found to accumulate in the media during the growth of Agrobacterium sp. 1B, suggesting its role as an intermediate in the degradation pathway of quinoline-4-carboxylic acid. []
  • Relevance: The identification of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a metabolite further supports the potential metabolic fate of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid through microbial degradation. Understanding the specific enzymes and intermediates involved in this pathway could offer insights into bioremediation strategies for quinoline-based compounds. []
  • Compound Description: CP-945,598 is a potent and selective cannabinoid type 1 (CB1) receptor antagonist with subnanomolar potency in both binding (Ki = 0.7 nM) and functional assays (Ki = 0.12 nM). This compound effectively reverses cannabinoid agonist-mediated responses and influences energy metabolism in rodents, highlighting its therapeutic potential for obesity and metabolic disorders. []
  • Relevance: While structurally distinct from 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, CP-945,598 showcases the diverse applications of heterocyclic compounds in medicinal chemistry. It emphasizes the importance of exploring various heterocyclic scaffolds, like quinolines and purines, and optimizing their substituents to achieve desired pharmacological properties. []
  • Compound Description: This group of compounds, synthesized by reacting 5-substituted-2-aminobenzenethiols with various α,β-unsaturated ketones, represent a series of novel 1,5-benzothiazepine derivatives. These compounds were created to explore their potential biological activities, particularly antimicrobial activity. Notably, five of these compounds demonstrated promising antifungal activity against Candida albicans. []
  • Relevance: This series of compounds highlights the exploration of different heterocyclic systems beyond quinolines in the search for new antimicrobial agents. Although structurally distinct from 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, the inclusion of 2-chlorophenyl and 3-chlorophenyl substituents in these 1,5-benzothiazepine derivatives emphasizes the potential significance of these groups in interacting with biological targets and their potential relevance in the context of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid's activity. This research underscores the importance of investigating diverse heterocyclic scaffolds and substituent combinations to develop novel compounds with potent antimicrobial properties. []
  • Compound Description: These compounds, incorporating carbazole or azacarbazole units into indophenazine structures along with a quinoline-4-carboxylic acid moiety, were synthesized aiming to develop potential antitumor agents. This approach draws inspiration from the known cytotoxicity of carbazoles, azacarbazoles, and ellipticine. [, ]
  • Relevance: This research emphasizes the interest in combining the established antitumor properties of carbazoles and azacarbazoles with the biological activity of quinoline-4-carboxylic acid derivatives, like 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid. By incorporating these structural motifs into the indophenazine scaffold, researchers aim to create novel compounds with enhanced DNA binding abilities and potential antitumor activity. [, ]
  • Compound Description: A new series of isoxazole-carboxylic acid methyl ester based 2-substituted quinoline derivatives were synthesized and found to exhibit promising antitubercular activity, particularly against drug-resistant tuberculosis (DR-TB). These compounds displayed potent inhibition of Mycobacterium tuberculosis H37Rv, with minimal cytotoxicity against Vero cells. []
  • Relevance: This study showcases the potential of quinoline-based compounds, including those with carboxylic acid functionalities like 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, in developing new antitubercular agents. By exploring various substituents at the 2-position of the quinoline ring and incorporating an isoxazole-carboxylic acid methyl ester moiety, researchers aim to optimize the compounds' antimycobacterial activity and pharmacological properties. []

8-Substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids

  • Compound Description: Synthesized from ethyl 2-mercaptoquinoline-3-carboxylates, this series of 8-substituted-7-fluoro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids was created to explore their potential antibacterial activity. The synthesis involved an intramolecular cyclization reaction. []
  • Relevance: The exploration of this specific class of quinoline derivatives, structurally similar to 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, underscores the ongoing interest in discovering new antibacterial agents within the quinolone family. The variations in substituents at the 8-position and the introduction of the thiazolo ring highlight the continuous efforts in structural modification to enhance antibacterial potency and overcome emerging resistance mechanisms. []

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (1)

  • Compound Description: Identified as the N-substituted regioisomer of besifloxacin, this compound resulted from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with (R)-tert-butyl 3-aminoazepane-1-carboxylate. []
  • Relevance: The isolation of this compound as a regioisomer of besifloxacin highlights the importance of regiochemistry in determining the biological activity of quinolone-based antibiotics, a class to which 8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid structurally relates. Subtle changes in the position of substituents, even within the same molecular scaffold, can significantly impact a compound's pharmacological profile and effectiveness. []

Properties

CAS Number

724759-52-8

Product Name

8-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

IUPAC Name

8-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

Molecular Formula

C16H9Cl2NO2

Molecular Weight

318.15

InChI

InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-10(12)14-8-11(16(20)21)9-5-3-7-13(18)15(9)19-14/h1-8H,(H,20,21)

InChI Key

PCOHGGFEOKLEJU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.